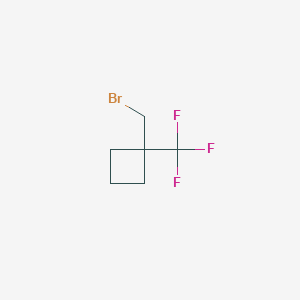

1-(Bromomethyl)-1-(trifluoromethyl)cyclobutane

CAS No.: 2092052-40-7

Cat. No.: VC2969442

Molecular Formula: C6H8BrF3

Molecular Weight: 217.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2092052-40-7 |

|---|---|

| Molecular Formula | C6H8BrF3 |

| Molecular Weight | 217.03 g/mol |

| IUPAC Name | 1-(bromomethyl)-1-(trifluoromethyl)cyclobutane |

| Standard InChI | InChI=1S/C6H8BrF3/c7-4-5(2-1-3-5)6(8,9)10/h1-4H2 |

| Standard InChI Key | KJOOLAUGWOGQBR-UHFFFAOYSA-N |

| SMILES | C1CC(C1)(CBr)C(F)(F)F |

| Canonical SMILES | C1CC(C1)(CBr)C(F)(F)F |

Introduction

Structural Information

Molecular Identity

1-(Bromomethyl)-1-(trifluoromethyl)cyclobutane contains a four-membered cyclobutane ring with a quaternary carbon bearing both a bromomethyl and trifluoromethyl group. This structural arrangement contributes to its unique chemical properties and potential applications in medicinal chemistry and materials science. The geminal disubstitution pattern at one carbon of the cyclobutane ring creates a distinct reactive center that influences the compound's chemical behavior.

Chemical Identifiers

Accurate identification of this compound is crucial for research purposes. The following table presents key identifiers:

Table 1: Chemical Identifiers of 1-(Bromomethyl)-1-(trifluoromethyl)cyclobutane

| Identifier | Value |

|---|---|

| Molecular Formula | C6H8BrF3 |

| CAS Number | 2092052-40-7 |

| SMILES | C1CC(C1)(CBr)C(F)(F)F |

| InChI | InChI=1S/C6H8BrF3/c7-4-5(2-1-3-5)6(8,9)10/h1-4H2 |

| InChIKey | KJOOLAUGWOGQBR-UHFFFAOYSA-N |

| Molecular Weight | 217.03 g/mol |

The compound's systematic IUPAC name indicates its structure with the bromomethyl and trifluoromethyl substituents both positioned at carbon-1 of the cyclobutane ring .

Physical and Chemical Properties

Spectroscopic Data

The unique structural features of 1-(Bromomethyl)-1-(trifluoromethyl)cyclobutane can be identified through various spectroscopic techniques. Mass spectrometry analysis provides predicted collision cross-section data for various adducts, which is valuable for analytical identification:

Table 2: Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 216.98343 | 153.5 |

| [M+Na]+ | 238.96537 | 150.4 |

| [M+NH4]+ | 234.00997 | 154.9 |

| [M+K]+ | 254.93931 | 150.0 |

| [M-H]- | 214.96887 | 147.7 |

| [M+Na-2H]- | 236.95082 | 152.7 |

| [M]+ | 215.97560 | 149.4 |

| [M]- | 215.97670 | 149.4 |

These collision cross-section values provide important information for mass spectrometric identification and characterization of the compound .

Chemical Reactivity

The reactivity of 1-(Bromomethyl)-1-(trifluoromethyl)cyclobutane is largely determined by its two functional groups:

Synthesis Methods

Reaction Yields and Conditions

Based on synthetic methods for similar compounds, typical reaction yields for brominated cyclobutane derivatives range from 72-75% with purities of approximately 98% . The reaction conditions generally involve:

-

Temperature control between 35-38°C

-

Reaction time of 4-6 hours

-

Use of aprotic solvents such as methylene dichloride

-

Volume ratio of solvent to starting material of approximately 5-10:1

-

Molar ratio of starting alcohol to phosphite of approximately 1:1.2-1.5

Applications in Organic Synthesis

Role as a Building Block

1-(Bromomethyl)-1-(trifluoromethyl)cyclobutane serves as a valuable building block in organic synthesis due to its bifunctional nature. The compound is particularly useful in the development of pharmaceuticals where its unique structural properties can be leveraged to create molecules with specific activities.

Comparison with Similar Compounds

Cyclopropane Analog

1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane is a closely related compound that differs only in ring size (three-membered instead of four-membered):

Table 3: Comparison with Cyclopropane Analog

| Property | 1-(Bromomethyl)-1-(trifluoromethyl)cyclobutane | 1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane |

|---|---|---|

| Molecular Formula | C6H8BrF3 | C5H6BrF3 |

| Molecular Weight | 217.03 g/mol | 203.00 g/mol |

| Ring Strain | High (but less than cyclopropane) | Very high |

| Predicted CCS ([M+H]+) | 153.5 Ų | 141.7 Ų |

| InChIKey | KJOOLAUGWOGQBR-UHFFFAOYSA-N | IDLJEJIHDBHTEO-UHFFFAOYSA-N |

The three-membered cyclopropane ring exhibits greater ring strain than the four-membered cyclobutane ring, potentially leading to different reactivity patterns in certain chemical transformations .

Stereoisomeric Variants

Trans-(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclobutane represents a stereoisomer where the bromomethyl and trifluoromethyl groups are positioned on adjacent carbon atoms rather than the same carbon:

Table 4: Comparison with Stereoisomeric Variant

| Property | 1-(Bromomethyl)-1-(trifluoromethyl)cyclobutane | Trans-(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclobutane |

|---|---|---|

| Structural Difference | Both groups on same carbon | Groups on adjacent carbons |

| CAS Number | 2092052-40-7 | 2418593-64-1 |

| Stereochemistry | Not specified | (1R,2R) configuration |

| Spatial Arrangement | Geminal disubstitution | Vicinal disubstitution |

This stereoisomer offers different spatial presentation of the functional groups, which can be crucial for applications where molecular geometry significantly influences interactions with biological targets .

Cyclohexane and Aromatic Analogs

Related compounds with different ring structures include 1-(Bromomethyl)-4-(trifluoromethyl)cyclohexane and 1-(Bromomethyl)-4-(trifluoromethyl)benzene, which feature six-membered saturated and aromatic rings, respectively.

The different ring systems confer distinct conformational properties and reactivity patterns:

-

Cyclobutane: Significant ring strain, limited conformational flexibility

-

Cyclohexane: Lower ring strain, greater conformational flexibility

-

Benzene: Planar aromatic system with electronic delocalization

Research Applications

Current Research Focus

Current research involving 1-(Bromomethyl)-1-(trifluoromethyl)cyclobutane and related compounds focuses on several areas:

-

Development of novel building blocks for drug discovery

-

Investigation of trifluoromethyl-containing compounds for enhanced pharmacological properties

-

Exploration of cyclobutane derivatives as conformationally restricted scaffolds in medicinal chemistry

-

Synthesis of fluorinated heterocycles with potential biological activities

Synthetic Pathways Using This Compound

As a reactive intermediate, 1-(Bromomethyl)-1-(trifluoromethyl)cyclobutane can participate in various transformations:

-

Nucleophilic substitution reactions to introduce diverse functional groups

-

Formation of carbon-carbon bonds through coupling reactions

-

Ring-opening reactions under specific conditions to generate functionalized acyclic products

-

Incorporation into more complex molecular architectures as a trifluoromethyl-containing building block

Future Research Directions

Methodological Improvements

Future research could also focus on improving the synthetic accessibility of 1-(Bromomethyl)-1-(trifluoromethyl)cyclobutane through:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume